molecular formula C22H23ClN2O3S B2411771 2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone CAS No. 850932-95-5

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone

Cat. No. B2411771
M. Wt: 430.95
InChI Key: LETKPHSZLAQHKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The indole ring, a prevalent moiety in many bioactive compounds, is known to bind with high affinity to multiple receptors . The chlorophenyl group, sulfonyl group, and piperidinyl group may also contribute to the overall structure and properties of the compound .

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S/c23-18-10-8-17(9-11-18)14-25-15-21(19-6-2-3-7-20(19)25)29(27,28)16-22(26)24-12-4-1-5-13-24/h2-3,6-11,15H,1,4-5,12-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETKPHSZLAQHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone

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